molecular formula C15H15N3O3S2 B2691030 N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034614-75-8

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2691030
CAS No.: 2034614-75-8
M. Wt: 349.42
InChI Key: JMKUNNXEGCDYLT-UHFFFAOYSA-N
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Description

N-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a fused benzothiadiazole core linked to a thiophene moiety via a hydroxyethoxy-containing ethyl spacer. The benzothiadiazole scaffold is known for its electron-deficient nature, making it relevant in materials science and medicinal chemistry.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c19-5-6-21-13(14-2-1-7-22-14)9-16-15(20)10-3-4-11-12(8-10)18-23-17-11/h1-4,7-8,13,19H,5-6,9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKUNNXEGCDYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 2034313-81-8
  • Molecular Formula : C15H15N3O3S2
  • Molecular Weight : 349.4 g/mol

Antimicrobial Activity

Research has indicated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have been tested against various bacterial strains using agar well diffusion methods. Studies show that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively, suggesting their potential as antibiotics .

CompoundActivityReference
Thiadiazole DerivativesModerate to good antibacterial efficacy
N-(Substituted thiadiazole)Effective against drug-resistant bacteria

Anti-inflammatory Effects

Thiadiazole derivatives have also been studied for their anti-inflammatory properties. In vitro assays demonstrated that these compounds could significantly reduce inflammation by inhibiting protein denaturation processes. The compounds showed a notable ability to stabilize proteins in the presence of denaturing agents, which is crucial for therapeutic applications targeting inflammatory diseases .

Anticancer Potential

The anticancer activity of this compound has been evaluated in various studies. One study reported that similar thiadiazole compounds could inhibit c-Met phosphorylation and induce apoptosis in cancer cell lines. The structure–activity relationship (SAR) studies indicated that modifications to the thiadiazole ring could enhance potency against specific cancer types .

Activity TypeIC50 (nM)Reference
c-Met Inhibition34.48
Induction of ApoptosisNot specified

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with thiadiazole structures often act as inhibitors of key enzymes involved in cellular signaling pathways, particularly those linked to cancer proliferation.
  • Modulation of Protein Interactions : The ability to stabilize proteins under stress conditions suggests that these compounds may alter protein-protein interactions, providing a therapeutic advantage in inflammatory conditions.
  • Antimicrobial Action : The mechanism behind the antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    A comparative study evaluated the antibacterial efficacy of various thiadiazole derivatives against resistant strains of bacteria. Results indicated that certain modifications significantly enhanced activity compared to traditional antibiotics like ciprofloxacin .
  • Investigation into Anti-inflammatory Properties :
    In vitro studies using bovine serum albumin demonstrated that the compound could prevent protein denaturation effectively, suggesting a promising avenue for developing anti-inflammatory drugs .
  • Anticancer Efficacy Assessment :
    A recent study focused on the anticancer properties of thiadiazole derivatives against human cancer cell lines revealed promising IC50 values, indicating potential for further development as targeted cancer therapies .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of thiadiazole derivatives, including N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, as promising antiviral agents.

  • Mechanism of Action : Thiadiazole compounds have been shown to inhibit viral replication by targeting specific viral enzymes. For instance, certain derivatives demonstrated significant inhibition of the NS5B RNA polymerase, crucial for the replication of Hepatitis C Virus (HCV), with IC50 values indicating strong efficacy (e.g., values around 32.2 μM) .
  • Case Studies : In vitro studies revealed that compounds similar to this compound exhibited EC50 values lower than those of standard antiviral drugs like ribavirin . This suggests a potential for developing new antiviral therapies based on this compound.

Antimicrobial Properties

The compound has also shown promise in combating bacterial and fungal infections.

  • Antibacterial Activity : Thiadiazole derivatives have been evaluated for their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium. For example, specific derivatives exhibited favorable activity against methicillin-resistant strains .
  • Antifungal Activity : Research indicates that certain thiadiazole compounds possess broad-spectrum antifungal activity against drug-resistant Candida strains. This includes activity greater than that of traditional antifungal agents like fluconazole .

Cancer Treatment Potential

The structural characteristics of this compound suggest potential applications in oncology.

  • Inhibition of Cell Proliferation : Preliminary studies indicate that compounds in this class may inhibit cell proliferation in various cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways associated with cell growth and survival .

Summary Table of Biological Activities

Activity TypeCompound EfficacyReference
Antiviral (HCV NS5B)IC50 ~ 32.2 μM
AntibacterialEffective against MRSA
AntifungalSuperior to fluconazole
Cancer Cell Proliferation InhibitionNot quantified yet

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or generating reactive intermediates.

Reaction Conditions :

  • Base : Aqueous NaOH or KOH (1.0–2.0 M)

  • Solvent : Methanol, tetrahydrofuran (THF), or methanol-water mixtures

  • Temperature : Room temperature to reflux (25–80°C)

  • Yield : ~70–85%

Mechanism :
The hydroxide ion attacks the electrophilic carbonyl carbon, leading to cleavage of the C–N bond and formation of a carboxylate intermediate, which is protonated to yield the carboxylic acid.

Acylation and Alkylation of the Hydroxyethoxy Side Chain

The terminal hydroxyl group in the hydroxyethoxy chain is reactive toward acylation and alkylation, enabling functionalization for prodrug strategies or solubility modulation.

Acylation

Reagents :

  • Acylating agents : Benzoic acid chloride, methanesulfonyl chloride

  • Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Solvent : Dichloromethane (DCM), dimethylformamide (DMF)

  • Conditions : Room temperature, 2–4 hours

Example Product :
N-(2-(2-(methanesulfonyloxy)ethoxy)-2-(thiophen-2-yl)ethyl)benzo[c] thiadiazole-5-carboxamide

Alkylation

Reagents :

  • Alkyl halides : Methyl iodide, benzyl bromide

  • Base : Potassium carbonate (K₂CO₃), sodium hydride (NaH)

  • Solvent : Acetone, DMF

  • Conditions : Reflux (60–80°C), 6–12 hours

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene moiety undergoes electrophilic substitution, primarily at the 5-position, due to directing effects of the sulfur atom.

Reactions :

  • Nitration : HNO₃/H₂SO₄ at 0–5°C → 5-nitrothiophene derivative

  • Halogenation : Br₂/FeBr₃ → 5-bromothiophene derivative

Key Applications :
Halogenated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura).

Oxidation of the Thiadiazole and Thiophene Moieties

The benzo[c] thiadiazole core and thiophene ring are susceptible to oxidation, altering electronic properties.

Thiadiazole Oxidation

Reagents :

  • Oxidizing agents : H₂O₂, NaIO₄

  • Solvent : Acetone, DCM-water mixtures

  • Product : Sulfoxide or sulfone derivatives

Thiophene Oxidation

Reagents :

  • m-CPBA (meta-chloroperbenzoic acid) → Thiophene-1-oxide

  • Ruthenium catalysts → Ring-opening products

Condensation Reactions via the Amide Nitrogen

The carboxamide’s NH group participates in condensation with aldehydes or ketones to form Schiff bases, enhancing metal-binding capacity.

Reagents :

  • Aldehydes : Benzaldehyde, salicylaldehyde

  • Conditions : Ethanol, catalytic acetic acid, reflux (4–6 hours)

  • Product : N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-5-(benzylideneamino)benzo[c] thiadiazole

Stability Under Acidic and Basic Conditions

  • Acidic Hydrolysis : The hydroxyethoxy chain undergoes cleavage in concentrated HCl (≥6 M) at elevated temperatures (80–100°C), yielding ethylene glycol and a thiophene-ethyl carboxamide fragment .

  • Base Stability : The compound remains intact in mild bases (pH 8–10) but degrades in strong alkaline solutions (pH >12) via amide hydrolysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Benzothiadiazole vs. 1,3,4-Thiadiazole Derivatives: The target compound’s benzo[c][1,2,5]thiadiazole core differs from 1,3,4-thiadiazole derivatives (e.g., N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide) in electronic properties and ring fusion. Benzothiadiazoles exhibit stronger electron-withdrawing effects, which may enhance charge transfer in photovoltaics or DNA intercalation . In contrast, non-fused 1,3,4-thiadiazoles are more flexible and often optimized for antimicrobial or antitumor activities .
  • Thiophene vs. Phenyl Substituents :
    The thiophene moiety in the target compound may confer distinct electronic and steric properties compared to phenyl-substituted analogs. For example, nitrothiophene carboxamides (e.g., N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide) show narrow-spectrum antibacterial activity, attributed to the nitro group’s electrophilicity and thiophene’s conjugation .

Functional Group Modifications

  • Hydroxyethoxy vs. Alkyl/Aryl Chains :
    The hydroxyethoxy group in the target compound improves hydrophilicity compared to purely hydrophobic chains (e.g., ethyl or phenyl groups in and ). This modification could enhance bioavailability or DNA-binding efficiency, as seen in docking studies of similar thiophene-oxadiazole hybrids (binding energy: −6.58 kcal/mol) .

Anticancer Potential

Thiadiazole carboxamides with IC₅₀ values in the μg/mL range (e.g., 1.61 μg/mL for compound 7b in ) suggest that the target compound’s benzothiadiazole-thiophene hybrid could exhibit comparable or superior cytotoxicity. Structural rigidity from the fused benzothiadiazole may improve target selectivity .

DNA-Binding and Antimicrobial Activity

The hydroxyethoxy-thiophene motif in the target compound resembles DNA-interacting hybrids (e.g., oxadiazole-thiophene derivatives with −6.58 kcal/mol binding energy in ). Additionally, nitrothiophene carboxamides () demonstrate that electron-withdrawing groups enhance antibacterial activity, a strategy applicable to the target compound .

Data Tables

Table 1: Comparative Bioactivity of Thiadiazole/Triazole Derivatives

Compound Class IC₅₀ (μg/mL) Key Activity Reference
Thiazole-carboxamide (7b) 1.61 ± 1.92 Anticancer (HepG-2)
Nitrothiophene-carboxamide N/A Antibacterial
Oxadiazole-thiophene hybrid N/A DNA binding (−6.58 kcal/mol)
1,3,4-Thiadiazole (3a) N/A Antifungal/Insecticidal

Table 2: Structural and Electronic Comparisons

Feature Target Compound 1,3,4-Thiadiazole () Nitrothiophene ()
Core Heterocycle Benzothiadiazole (fused) 1,3,4-Thiadiazole (non-fused) Thiophene
Key Functional Groups Hydroxyethoxy, Thiophene Thioxo, Phenyl Nitro, Thiophene
Solubility Moderate (hydroxyethoxy) Low (hydrophobic) Low (nitro group)

Q & A

Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
  • Metabolic Stability : Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS .
  • Caco-2 Permeability : Assess intestinal absorption using monolayers and calculate apparent permeability (Papp) .

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